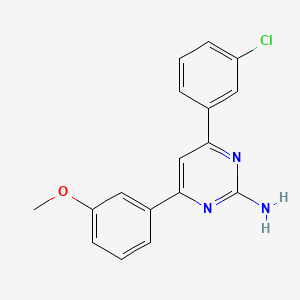
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine, also known as 4-(3-BP-6-3CP)P2A, is an aromatic heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has been used in a variety of experiments due to its unique chemical properties, and its ability to act as a building block for larger molecules.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for larger molecules, and has been studied for its potential applications in drug design, organic synthesis, and material science. Additionally, it has been used in a variety of experiments to study its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a physiological response. This binding is believed to be mediated by hydrogen bonding and van der Waals forces. Additionally, the compound is believed to interact with certain enzymes in the body, which can affect its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A are not yet fully understood. However, it has been shown to have various effects on the body, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, it has been shown to have a variety of effects on the nervous system, including sedative, analgesic, and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A has many advantages for use in lab experiments. It is relatively easy to synthesize, and its unique chemical properties make it a useful building block for larger molecules. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is important to note that the compound can be toxic if ingested or inhaled in large quantities, and should be handled with care.
Direcciones Futuras
There are many potential future directions for 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A research. For example, further research could be done to explore its potential applications in drug design and organic synthesis. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to explore its potential as a therapeutic agent for various diseases and conditions.
Métodos De Síntesis
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A can be synthesized using a three-step process. The first step involves the reaction of 3-bromophenol and 3-chlorophenol in an acid-catalyzed condensation reaction. This yields an intermediate compound, which is then reacted with a base in the second step. Finally, the intermediate compound is reacted with an amine in the third step to form the desired 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A. This synthesis method is relatively simple and efficient, and can be performed in a lab setting in a matter of hours.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCYIUFLIZEPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














